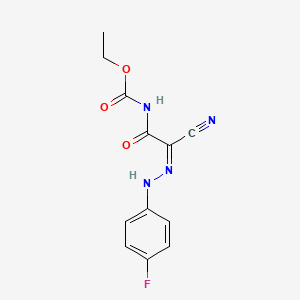
(E)-ethyl 2-cyano-2-(2-(4-fluorophenyl)hydrazono)acetylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(E)-cyano[2-(4-fluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate is a chemical compound with the molecular formula C12H11FN4O3 and a molecular weight of 278.24 g/mol . This compound is known for its unique structure, which includes a cyano group, a fluorophenyl group, and a hydrazinylidene moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of ethyl N-[(E)-cyano[2-(4-fluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate typically involves the reaction of ethyl cyanoacetate with 4-fluorophenylhydrazine under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Ethyl N-[(E)-cyano[2-(4-fluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl N-[(E)-cyano[2-(4-fluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl N-[(E)-cyano[2-(4-fluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate involves its interaction with specific molecular targets. The cyano group and the hydrazinylidene moiety are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Ethyl N-[(E)-cyano[2-(4-fluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate can be compared with similar compounds such as:
Ethyl N-(Z)-[2-(4-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
Ethyl N-[(E)-cyano[2-(4-bromophenyl)hydrazin-1-ylidene]carbonyl]carbamate:
Propiedades
Fórmula molecular |
C12H11FN4O3 |
|---|---|
Peso molecular |
278.24 g/mol |
Nombre IUPAC |
ethyl N-[(2Z)-2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate |
InChI |
InChI=1S/C12H11FN4O3/c1-2-20-12(19)15-11(18)10(7-14)17-16-9-5-3-8(13)4-6-9/h3-6,16H,2H2,1H3,(H,15,18,19)/b17-10- |
Clave InChI |
JIIDPSPQDAXAGC-YVLHZVERSA-N |
SMILES isomérico |
CCOC(=O)NC(=O)/C(=N\NC1=CC=C(C=C1)F)/C#N |
SMILES canónico |
CCOC(=O)NC(=O)C(=NNC1=CC=C(C=C1)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


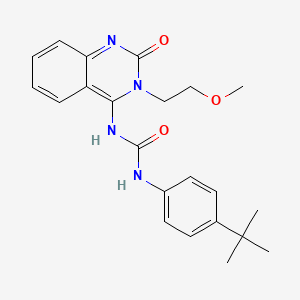
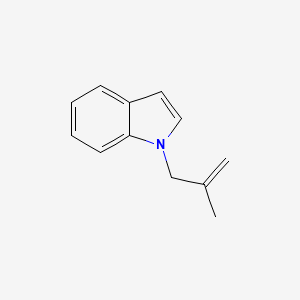
![[1,1'-Biphenyl]-3-carboxylicacid, 4'-amino-3'-fluoro-](/img/structure/B14112762.png)
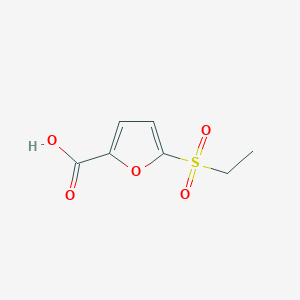
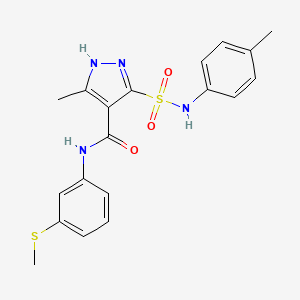
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B14112792.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112798.png)
![heptapotassium;[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-disulfonatooxyoxan-3-yl] sulfate](/img/structure/B14112810.png)

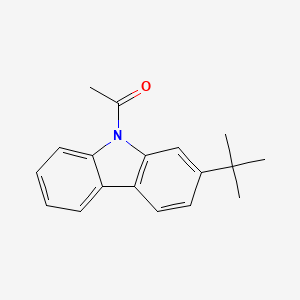

![2,2-[2-(4-Chlorophenyl)ethylidene]bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14112821.png)


